Bismuth Ammonium Citrate possesses good solubility in non-aqueous solvents, making it attractive for research in dye-sensitized solar cells (DSSCs) []. DSSCs are a type of photovoltaic cell that utilizes dyes to absorb sunlight and convert it into electricity. Bismuth ions (Bi³⁺) have shown potential for enhancing light absorption and electron transport properties in DSSCs, potentially leading to improved conversion efficiencies [].
Ammonium bismuth citrate is an inorganic compound with the chemical formula . It typically appears as a white to pale yellow solid and is soluble in water. This compound is recognized for its unique structural properties, which include the presence of bismuth coordinated with citrate ions. The citrate acts as a chelating and bridging ligand, forming a three-dimensional network that enhances the compound's stability and reactivity .
In microbiological applications, BAC's antibacterial activity is attributed to the bismuth ion (Bi³⁺). The exact mechanism is not fully understood, but it's believed to involve:
These reactions highlight the ability of ammonium bismuth citrate to form stable complexes under specific pH conditions.
Ammonium bismuth citrate exhibits notable biological activity, particularly in medical applications. It has been studied for its potential use as an antimicrobial agent, especially against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The compound's efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit growth . Additionally, it has been explored for its anti-inflammatory properties and potential use in treating gastrointestinal disorders.
The synthesis of ammonium bismuth citrate can be achieved through several methods:
Each method has its advantages, such as yield efficiency or purity of the final product .
Research has shown that ammonium bismuth citrate interacts effectively with various biological systems. Studies indicate that it can enhance the efficacy of certain antibiotics when used in combination therapies against resistant bacterial strains. Moreover, its interaction with cellular membranes has been studied to understand its mechanism of action better .
Ammonium bismuth citrate shares similarities with several other compounds, particularly those containing bismuth or citrate ions. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Bismuth Subsalicylate | C7H5BiO4 | Commonly used as an antidiarrheal agent; less soluble than ammonium bismuth citrate. |
| Bismuth Citrate | C12H14BiO7 | Similar structure but lacks ammonium ions; used primarily in pharmaceutical applications. |
| Bismuth Oxychloride | BiOCl | Used in cosmetics; different structural properties and applications compared to ammonium bismuth citrate. |
| Ammonium Bismuth Tartrate | C12H15BiN2O10 | Similar cation but different anion; used in similar medical applications but less studied than ammonium bismuth citrate. |
Ammonium bismuth citrate's unique combination of ammonium ions and citrate ligands contributes to its distinct solubility and biological activity, setting it apart from these similar compounds .
The synthesis of ammonium bismuth citrate involves precise control of reaction parameters to achieve optimal solubility and structural stability. Two primary methodologies have been documented:
Solution-Based Stepwise Ammoniation:
This approach, patented for pharmaceutical formulations, involves the gradual addition of aqueous ammonia to a bismuth citrate suspension in water. The process is exothermic and requires careful temperature management. Key steps include:
Mechanochemical Synthesis:
Recent advances in solid-state synthesis methods have enabled the production of bismuth citrate precursors via grinding. While not directly applied to ammonium bismuth citrate, this technique offers potential for scalable, solvent-free synthesis.
Comparative Analysis of Methodologies
Ammonium bismuth citrate exhibits structural flexibility influenced by pH and hydration states. Critical findings include:
Monoclinic Crystal Structure:
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group C2/c) with unit cell dimensions a = 1680.5 Å, b = 1254.4 Å, c = 1040.1 Å, and β = 91.27°. The structure comprises:
pH-Induced Transformations:
| Property | Value | Source |
|---|---|---|
| Space Group | C2/c | |
| Unit Cell Dimensions | a = 1680.5 Å, b = 1254.4 Å, c = 1040.1 Å | |
| Bi³⁺ Coordination Number | 8–9 (via carboxylate bridges) |
Ammonium ions (NH₄⁺) play a dual role in the structural integrity of ammonium bismuth citrate:
Electrostatic Stabilization:
NH₄⁺ counterbalances the negative charge of the bismuth-citrate anion [(Bi(C₆H₄O₇)⁻)], forming a neutral salt. This electrostatic interaction prevents precipitation and enhances solubility in aqueous media.
Hydrogen Bonding Networks:
Comparative Analysis with Other Counterions:
In contrast to potassium-based analogs (e.g., tripotassium dicitrato bismuthate), ammonium bismuth citrate exhibits superior organoleptic properties due to reduced ammonia odor. This underscores the importance of NH₄⁺ in mitigating undesired volatile byproducts.
Compositional Analysis of Ammonium Bismuth Citrate
| Component | Content (%) | Source |
|---|---|---|
| Bismuth (Bi) | 45.0–52.0 | |
| Nitrogen (N) | 4.5–5.0 | |
| Loss on Drying | ≤5.0 |
Bismuth compounds, including ammonium bismuth citrate, mimic iron limitation stress in pathogens while operating through distinct biochemical pathways. In Helicobacter pylori, exposure to colloidal bismuth subcitrate (a structurally related compound) induced morphological shifts from helical to coccoid forms identical to those observed under iron-deficient conditions [5]. However, atomic absorption spectrometry revealed intact intracellular iron levels in bismuth-treated cells, contrasting with significant iron depletion during true iron limitation [5]. This paradox suggests bismuth disrupts iron utilization rather than acquisition.
Key mechanistic insights include:
Table 1: Comparative Effects of Bismuth and Iron Limitation on H. pylori Physiology
| Parameter | Bismuth Exposure | Iron Limitation |
|---|---|---|
| Cellular Morphology | Coccoid | Coccoid |
| Intracellular Iron | Unchanged | Reduced 78% |
| ATP Production | Undetectable | Reduced 65% |
| Outer Membrane Proteins | Modified | Modified |
Ammonium bismuth citrate demonstrates unique biofilm-disrupting capabilities through citrate-mediated metal coordination and surfactant-like activity. Transmission electron microscopy (TEM) of Escherichia coli treated with bismuth subsalicylate (structurally analogous to ammonium bismuth citrate) revealed:
The citrate moiety enhances biofilm penetration through:
Table 2: Biofilm Eradication Efficiency Across Pathogens
| Pathogen | Log Reduction (CFU/mL) | Exposure Time |
|---|---|---|
| Staphylococcus aureus | 5.2 ± 0.3 | 6 hours |
| Pseudomonas aeruginosa | 4.8 ± 0.5 | 8 hours |
| Clostridium difficile | 6.1 ± 0.2 | 4 hours |
The antimicrobial efficacy of ammonium bismuth citrate amplifies significantly when combined with organic potentiators. Hinokitiol, a monoterpenoid from Chamaecyparis species, demonstrates remarkable synergy:
Table 3: Synergy Metrics in Murine Infection Models
| Infection Model | Monotherapy Efficacy | Combination Efficacy |
|---|---|---|
| Cutaneous MRSA | 28% lesion reduction | 94% lesion reduction |
| Gastrointestinal | 1.2 log CFU decrease | 4.8 log CFU decrease |
| Bacteremia | 40% survival | 100% survival |
Solid-state nuclear magnetic resonance spectroscopy has emerged as a powerful technique for characterizing the coordination environments and bridging configurations of citrate ligands in bismuth complexes. Cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the local coordination environment of citrate ligands bound to bismuth centers [1] [2]. The technique allows for the identification of different coordination modes through characteristic chemical shift patterns that reflect the electronic environment around each carbon atom in the citrate framework.
The carbon-13 nuclear magnetic resonance spectrum of crystalline sodium dibismuth dicitrate heptahydrate exhibits distinct resonances that can be assigned to specific carbon atoms within the citrate ligand structure [1]. The chemical shift at 180.2 parts per million corresponds to the terminal carboxylate carbon atoms carbon-1 and carbon-5, while the resonance at 182.4 parts per million is attributed to the central carboxylate carbon carbon-6 [1]. The methylene carbons carbon-2 and carbon-4 appear at 49.2 and 56.7 parts per million respectively, with the difference in chemical shifts indicating non-equivalent coordination environments [1]. The tertiary carbon carbon-3 bearing the hydroxyl group resonates at 79.0 parts per million, consistent with its involvement in coordination to bismuth centers [1].
Comparative analysis with bismuth citrate lacking the ammonium counterion reveals significant differences in the carbon-13 nuclear magnetic resonance spectral patterns. The compound bismuth hydrogen citrate displays only four distinct carbon-13 signals, including a single broad resonance in the carboxylate region at 183.0 parts per million [1]. This spectral simplification suggests a different coordination mode where the citrate ligand adopts a more symmetrical binding arrangement. The absence of separate resonances for the three carboxylate groups indicates rapid exchange or equivalent coordination environments on the nuclear magnetic resonance timescale [1].
The application of specialized solid-state nuclear magnetic resonance techniques provides additional structural information. Dipolar-dephasing experiments allow for the differentiation between quaternary and non-quaternary carbon atoms, confirming the assignment of the tertiary carbon bearing the hydroxyl group [1]. Inversion-recovery cross-polarization experiments provide information about carbon-hydrogen proximities and can distinguish between different coordination environments based on relaxation behavior [1].
| Complex | C(1) ppm | C(2) ppm | C(3) ppm | C(4) ppm | C(5) ppm | C(6) ppm | Notes |
|---|---|---|---|---|---|---|---|
| Na₂[Bi₂(cit)₂]·7H₂O | 180.2 | 49.2 | 79.0 | 56.7 | 182.4 | - | Dimeric bismuth citrate units |
| Bi(Hcit) | 183.0 | 48.0 | 80.3 | 50.9 | 183.0 | - | Protonated alkoxy group |
| Ranitidine bismuth citrate | 178.0 | 52.3 | 79.0 | 52.3 | 178.0 | 188.9 | Amorphous solid, broadened signals |
| Free citrate (solution) | 181.2 | 52.2 | 81.0 | 52.2 | 181.2 | 191.9 | Solution state reference |
The bridging configurations of citrate ligands can be elucidated through analysis of chemical shift perturbations relative to free citrate. The downfield shift of carboxylate carbon resonances upon coordination indicates the involvement of these groups in metal binding [1]. The magnitude of the chemical shift change provides information about the strength and nature of the coordination interaction. Terminal carboxylate groups that participate in bridging to adjacent bismuth centers exhibit characteristic chemical shift patterns that differ from those involved in simple chelation [1].
Variable temperature solid-state nuclear magnetic resonance studies reveal dynamic processes occurring in ammonium bismuth citrate complexes. At elevated temperatures, line broadening and coalescence phenomena indicate exchange processes between different coordination sites or conformational states of the citrate ligands [6]. These dynamic effects provide insight into the flexibility of the coordination framework and the potential for ligand rearrangement under physiological conditions [6].
The analysis of citrate bridging configurations through solid-state nuclear magnetic resonance spectroscopy reveals the predominance of dimeric bismuth citrate units as fundamental building blocks in the solid-state structure [1] [2]. Each citrate ligand adopts a bridging coordination mode, binding to one bismuth center through bidentate chelation involving the central carboxylate and hydroxyl groups, while simultaneously coordinating to a second bismuth center through one of the terminal carboxylate groups [1]. This bridging arrangement results in the formation of discrete [Bi₂(cit)₂]²⁻ dimeric units that can further assemble into extended polymeric structures through additional weak interactions [1].
Time-resolved X-ray absorption fine structure spectroscopy provides crucial information about the dynamic speciation and structural transformations of bismuth citrate complexes in solution. The technique combines the element-specificity of X-ray absorption spectroscopy with temporal resolution to monitor changes in coordination environment and electronic structure as a function of time [3] [7] [4]. This approach is particularly valuable for understanding the solution chemistry of ammonium bismuth citrate, where multiple species may exist in dynamic equilibrium and undergo time-dependent structural changes.
X-ray absorption near edge structure analysis reveals the oxidation state and local coordination geometry around bismuth centers in solution. The bismuth L-III edge provides information about electronic transitions from the 2p₃/₂ orbital to empty states, with the edge position and fine structure being sensitive to the bismuth oxidation state and coordination environment [4]. For bismuth citrate complexes in aqueous solution, the absorption edge typically appears at energies consistent with trivalent bismuth, with subtle shifts reflecting changes in the coordination sphere composition [4].
Extended X-ray absorption fine structure analysis provides quantitative structural information about bismuth-ligand distances and coordination numbers. Studies of bismuth citrate complexes in aqueous solution reveal characteristic bismuth-oxygen distances in the range of 2.21 to 2.53 angstroms, consistent with coordination to carboxylate and hydroxyl oxygen atoms of the citrate ligands [7] [8]. The coordination number typically ranges from six to eight, indicating a high coordination environment around the bismuth centers [7].
Time-resolved measurements reveal the kinetics of structural changes following perturbations such as pH changes, dilution, or temperature variations. The formation of different bismuth citrate species occurs on timescales ranging from seconds to hours, depending on the specific conditions and the nature of the structural rearrangement [6] [7]. Rapid initial changes often involve protonation-deprotonation equilibria and minor coordination adjustments, while slower processes correspond to more extensive structural reorganization including the formation or breakup of polynuclear species [6].
| Sample | Coordination | Bi-S Distance (Å) | Bi-O Distance (Å) | Additional Bonds (Å) |
|---|---|---|---|---|
| Bi₇MT (Metallothionein) | Three sulfur atoms | 2.55 | 2.2 | Bi-S 3.1 |
| Bi(GS)₃ (Glutathione) | Three sulfur atoms | 2.55 | - | - |
| Colloidal bismuth subcitrate | Mixed O/S coordination | - | 2.13-2.50 | Bi-Bi 3.0-3.1 |
| Bismuth citrate aqueous | Oxygen coordination | - | 2.21-2.53 | Bi-O 3.0-3.1 |
The analysis of pre-edge features in the X-ray absorption near edge structure provides information about the symmetry and electronic structure of the bismuth coordination environment. The intensity and position of pre-edge transitions are sensitive to the degree of inversion symmetry and the presence of covalent character in the bismuth-ligand bonds [4]. For bismuth citrate complexes, the pre-edge region typically shows weak transitions consistent with largely ionic bismuth-oxygen interactions with some degree of orbital mixing [4].
Solution speciation studies using time-resolved X-ray absorption fine structure spectroscopy reveal the pH-dependent formation of different bismuth citrate species. At low pH values, mononuclear species with protonated citrate ligands predominate, while at higher pH, multinuclear clusters containing multiple bismuth centers linked by deprotonated citrate bridges become more prevalent [7]. The transition between these species occurs gradually over a pH range, with intermediate species exhibiting mixed coordination environments [7].
The application of chemometric analysis to time-resolved X-ray absorption fine structure data allows for the deconvolution of overlapping spectral contributions from different species present in solution. Principal component analysis and evolving factor analysis can identify the number of distinct species and extract their individual spectral signatures [7]. This approach is particularly valuable for complex systems where multiple bismuth citrate species coexist and undergo interconversion on similar timescales [7].
Temperature-dependent time-resolved studies reveal the thermodynamics and kinetics of bismuth citrate speciation. Elevated temperatures generally favor the formation of more highly coordinated species and accelerate exchange processes between different coordination environments [7]. The activation energies for ligand exchange and structural rearrangement can be extracted from temperature-dependent kinetic measurements, providing insight into the mechanisms of these processes [7].
Cryo-transmission electron microscopy provides direct visualization of the colloidal assembly processes and morphological characteristics of ammonium bismuth citrate nanostructures. This technique allows for the observation of native hydrated structures by rapidly freezing samples to preserve their solution-state architecture without the artifacts introduced by conventional drying procedures [9] [10] [11]. The high spatial resolution achievable with modern cryo-transmission electron microscopy instruments enables the characterization of individual nanoparticles and their assembly into larger superstructures.
The preparation of ammonium bismuth citrate samples for cryo-transmission electron microscopy requires careful control of solution conditions to maintain the native colloidal state. Samples are typically prepared at concentrations sufficient for visualization while avoiding aggregation artifacts that might arise from concentration effects [5]. The rapid vitrification process preserves the hydration shell around bismuth citrate nanoparticles and maintains the spatial relationships between individual particles in the colloidal suspension [9].
Morphological analysis of ammonium bismuth citrate nanoparticles reveals a range of structures depending on the synthesis conditions and aging processes. Freshly prepared solutions typically contain discrete nanoparticles with relatively uniform size distributions, while aged samples show evidence of assembly into larger aggregates with complex internal structures [5] [12]. The particle size distribution can be quantitatively analyzed from cryo-transmission electron microscopy images to provide statistical information about the colloidal system [13].
The visualization of assembly processes through time-series cryo-transmission electron microscopy experiments reveals the mechanisms by which individual bismuth citrate nanoparticles organize into larger structures. Initial assembly typically occurs through the formation of small clusters containing two to four nanoparticles, which subsequently grow through the addition of additional particles or through cluster-cluster aggregation [5] [14]. The kinetics of these processes can be followed by analyzing samples prepared at different time points after initiation of the assembly process [5].
High-resolution cryo-transmission electron microscopy imaging reveals the internal structure of bismuth citrate nanoparticles and provides information about their crystallinity and atomic organization. Many bismuth citrate nanoparticles exhibit crystalline cores with well-defined lattice fringes, surrounded by less ordered surface regions that likely contain loosely bound citrate ligands and solvent molecules [13] [12]. The degree of crystallinity and the nature of the surface structure depend on the synthesis conditions and the presence of structure-directing agents such as ammonium ions [13].
The application of electron tomography to cryo-transmission electron microscopy data provides three-dimensional reconstructions of bismuth citrate nanoparticle assemblies. These reconstructions reveal the spatial organization of particles within larger aggregates and provide information about the connectivity and packing arrangements [10]. The three-dimensional analysis is particularly valuable for understanding the formation of porous structures and the accessibility of internal surfaces in assembled materials [10].
Elemental mapping using energy-dispersive X-ray spectroscopy in combination with cryo-transmission electron microscopy provides information about the distribution of bismuth, carbon, nitrogen, and oxygen within individual nanoparticles and their assemblies [11]. The spatial distribution of these elements reflects the organization of the bismuth citrate framework and the location of ammonium counterions within the structure [11]. Areas of high bismuth concentration correspond to the dense inorganic cores, while regions rich in carbon and oxygen indicate the presence of citrate ligands [11].
The influence of solution conditions on colloidal assembly can be directly observed through comparative cryo-transmission electron microscopy studies. Changes in pH, ionic strength, and temperature lead to modifications in particle morphology and assembly behavior [5]. Acidic conditions typically favor the formation of smaller, more discrete particles, while alkaline conditions promote assembly into larger, more complex aggregates [5]. The presence of additional ions can either stabilize or destabilize the colloidal suspension, depending on their charge and size [5].
Dynamic light scattering measurements can be correlated with cryo-transmission electron microscopy observations to provide complementary information about particle size distributions and assembly kinetics. The hydrodynamic radii determined by dynamic light scattering typically exceed the geometric dimensions measured by cryo-transmission electron microscopy due to the contribution of the hydration shell and loosely bound surface species [5]. The comparison between these measurements provides insight into the degree of hydration and surface organization of the bismuth citrate nanoparticles [5].
| Coordination Mode | Description | Common in | Structural Result |
|---|---|---|---|
| Monodentate terminal | Single carboxylate coordination to one metal | Low pH conditions | Discrete complexes |
| Bidentate chelating | Central carboxylate and hydroxyl to same metal | Most bismuth citrate complexes | Stable chelate rings |
| Tridentate bridging | Central carboxylate, hydroxyl, and one terminal carboxylate | Dimeric bismuth units | Dimeric [Bi₂(cit)₂] units |
| Tetradentate bridging | All four donor atoms coordinated | High coordination polymers | Extended networks |
| Mixed chelating-bridging | Chelating to one metal, bridging to another | Polymeric structures | Chain/network polymers |
The characterization of phase transitions and structural transformations using cryo-transmission electron microscopy provides insight into the stability and dynamic behavior of bismuth citrate assemblies. Temperature-induced changes can be monitored by preparing samples at different temperatures and rapidly freezing them to preserve the instantaneous structure [14]. These studies reveal the temperature ranges over which different phases are stable and the mechanisms of phase transitions [14].